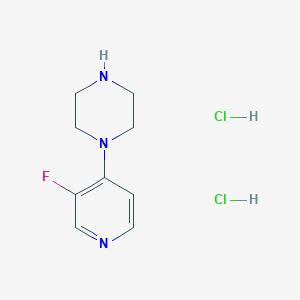

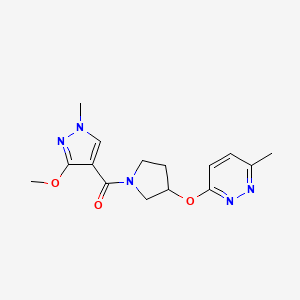

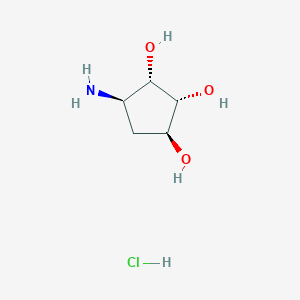

![molecular formula C8H5BrClNO3S B2633192 (5-Bromo-benzo[d]isoxazol-3-yl)-methanesulfonyl chloride CAS No. 73101-68-5](/img/structure/B2633192.png)

(5-Bromo-benzo[d]isoxazol-3-yl)-methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromobenzo[d]isoxazol-3-ylamine is a compound with the molecular weight of 213.03 . It is usually stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The benzo[d]isoxazol containing scaffold can be synthesized via multistep reactions from commercially available 2, 4-dimethoxyaniline . The amino group of 4 was protected with acetic anhydride to give compound 5, which could be converted to compound 6 via a Friedel-Crafts reaction in the presence of a lewis acid of AlCl3 .Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis

5-Bromobenzo[d]isoxazol-3-ylamine has a melting point of 174–176 °C . Its 1H NMR and 13C NMR data are also available .科学的研究の応用

Synthesis of Isoxazole Derivatives : (5-Bromo-benzo[d]isoxazol-3-yl)-methanesulfonyl chloride is used in the synthesis of isoxazole derivatives. For example, Abdelhamid et al. (1989) discussed the synthesis of isoxazolines and isoxazoles through cyclization involving olefinic compounds or activated methylene derivatives (Abdelhamid, Negm, & Abdeen, 1989).

Chemical Behavior in Relation to Amines : The chemical behavior of this compound in relation to amines has been described, highlighting its potential for constructing bioactive compounds. Lebed' et al. (2017) explored methods for synthesizing chlorosulfonyl isoxazoles, emphasizing their promise as reagents (Lebed', Tolmachov, Zubchuk, Boyko, & Vovk, 2017).

Sulfonylation Reactions : The compound is involved in sulfonylation reactions. For instance, Leng and Qin (2018) developed a new fluorosulfonylation reagent, showcasing its application in the regioselective synthesis of sulfonylfluoro isoxazoles (Leng & Qin, 2018).

Synthesis of Benzimidazoles : The compound is also used in the synthesis of benzimidazoles, as demonstrated by Pete, Szokol, and Tőke (2008), who discussed the preparation of chloromethyl benzimidazoles through the elimination of sulfur dioxide (Pete, Szokol, & Tőke, 2008).

Catalysis in Organic Synthesis : Its role in catalyzing organic synthesis reactions has been noted. Kumar, Rudrawar, and Chakraborti (2008) found methanesulfonic acid effective in catalyzing the synthesis of benzoxazoles from carboxylic acids (Kumar, Rudrawar, & Chakraborti, 2008).

Electrochemical Properties in Ionic Liquids : Su, Winnick, and Kohl (2001) investigated the electrochemical properties of vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid, providing insights into sodium insertion into vanadium pentoxide (Su, Winnick, & Kohl, 2001).

作用機序

The BRD4 protein is associated with various diseases, which has been an attractive target for the treatment of cancer and inflammation . Small-molecule BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold have been reported . The most potent inhibitor exhibited high binding affinity to BRD4 (1) with a ΔTm value of 7.8 °C as evaluated in thermal shift assay (TSA) .

Safety and Hazards

将来の方向性

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is always imperative to develop alternate metal-free synthetic routes . This review article highlights a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

特性

IUPAC Name |

(5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO3S/c9-5-1-2-8-6(3-5)7(11-14-8)4-15(10,12)13/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQXPEBGABANKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NO2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

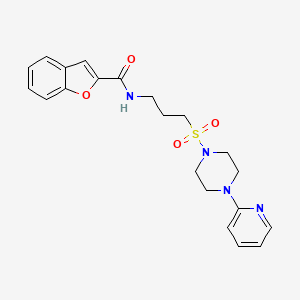

![N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2633109.png)

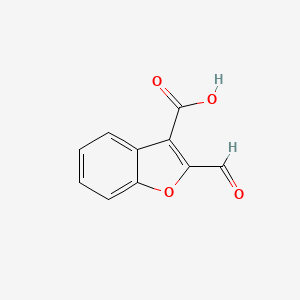

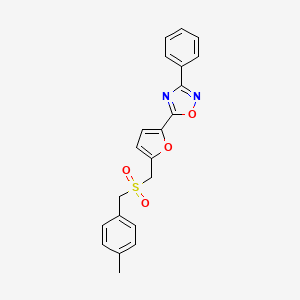

![2h-Pyrido[3,2-b][1,4]thiazin-3(4h)-one](/img/structure/B2633113.png)

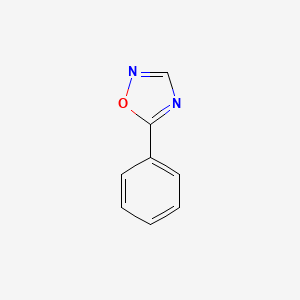

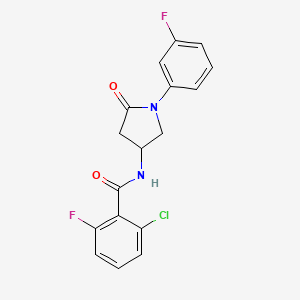

![2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole](/img/structure/B2633114.png)

![(1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane](/img/structure/B2633121.png)

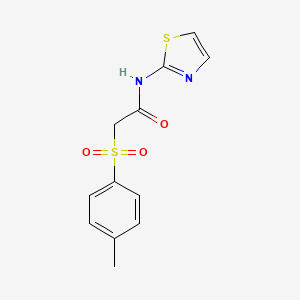

![6-[(4-Methylphenyl)sulfonyl]-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2633122.png)